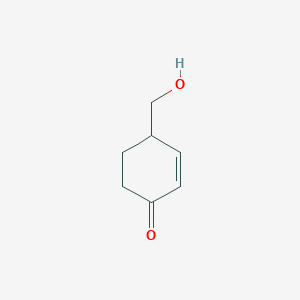
4-(Hydroxymethyl)-2-cyclohexene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)cyclohex-2-enone is an organic compound characterized by a cyclohexenone ring with a hydroxymethyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)cyclohex-2-enone can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclohex-2-enone. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 4-(Hydroxymethyl)cyclohex-2-enone may involve catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or nickel can facilitate the hydroxymethylation reaction. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Formyl)cyclohex-2-enone or 4-(Carboxyl)cyclohex-2-enone.
Reduction: 4-(Hydroxymethyl)cyclohexanol.
Substitution: 4-(Aminomethyl)cyclohex-2-enone or 4-(Thiolmethyl)cyclohex-2-enone.
Scientific Research Applications
4-(Hydroxymethyl)cyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)cyclohex-2-enone involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the carbonyl group is reduced to a hydroxyl group by the addition of electrons from the reducing agent. These transformations are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparison with Similar Compounds
4-(Hydroxymethyl)cyclohex-2-enone can be compared with other similar compounds, such as:
Cyclohex-2-enone: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-(Formyl)cyclohex-2-enone:
4-(Carboxyl)cyclohex-2-enone: The carboxyl group provides different chemical properties, such as increased acidity and the ability to form salts and esters.
The uniqueness of 4-(Hydroxymethyl)cyclohex-2-enone lies in its hydroxymethyl group, which offers additional functionalization options and enhances its utility in various chemical transformations.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h1,3,6,8H,2,4-5H2 |
InChI Key |
VZDDVSRQRADOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


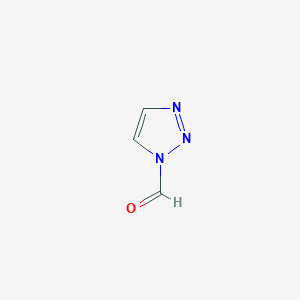
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate](/img/structure/B12985414.png)
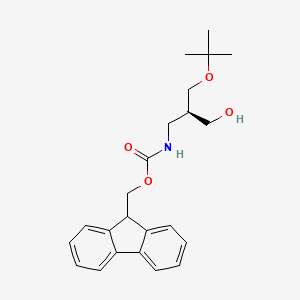
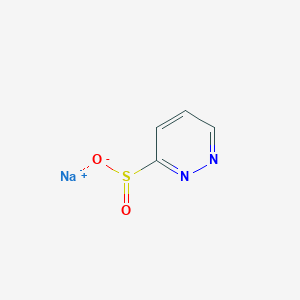
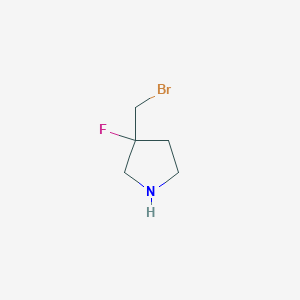
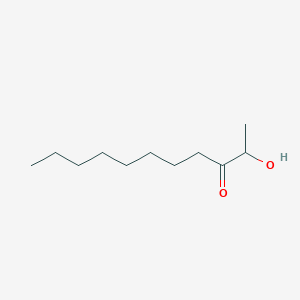
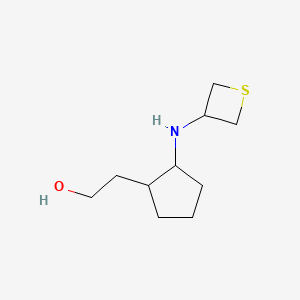
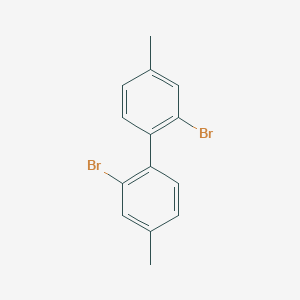

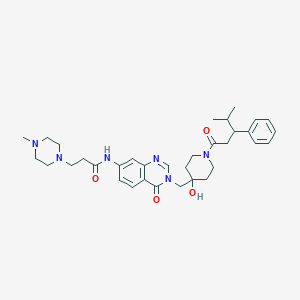
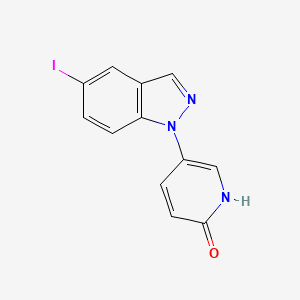

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12985480.png)
![1,4,9-Triazaspiro[5.5]undecan-2-one](/img/structure/B12985493.png)
